molecular formula C15H16ClN3O3S B12179442 (4E)-4-{[(2-chlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{[(2-chlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12179442
M. Wt: 353.8 g/mol
InChI Key: PLTLDZMSIBXPSL-UHFFFAOYSA-N
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Description

(4E)-4-{[(2-chlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dioxidotetrahydrothiophenyl group, and a pyrazolone core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[(2-chlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolone core, followed by the introduction of the chlorophenyl and dioxidotetrahydrothiophenyl groups. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[(2-chlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolones.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-{[(2-chlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may serve as a probe for studying enzyme interactions and cellular processes. Its ability to undergo various chemical modifications makes it a valuable tool for investigating biological pathways.

Medicine

In medicine, this compound has potential therapeutic applications. It may act as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical versatility allows for the creation of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of (4E)-4-{[(2-chlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Properties

Molecular Formula

C15H16ClN3O3S

Molecular Weight

353.8 g/mol

IUPAC Name

4-[(2-chlorophenyl)iminomethyl]-2-(1,1-dioxothiolan-3-yl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C15H16ClN3O3S/c1-10-12(8-17-14-5-3-2-4-13(14)16)15(20)19(18-10)11-6-7-23(21,22)9-11/h2-5,8,11,18H,6-7,9H2,1H3

InChI Key

PLTLDZMSIBXPSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=NC3=CC=CC=C3Cl

Origin of Product

United States

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